Cas no 28875-17-4 (Boc-Ala-OMe)
Boc-Ala-OMe Chemical and Physical Properties
Names and Identifiers
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- (S)-N-tert-Butoxycarbonylalanine methyl ester
- BOC-L-ALANINE METHYL ESTER
- Boc-Alanine methyl ester
- Boc-ala-ome
- L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- methyl N-(tert-butoxycarbonyl)-L-alaninate
- N-tert-Butoxycarbonylalanine Methyl Ester
- (S)-methyl 2-(tert-butoxycarbonylamino)propanoate
- ARK017
- N-(tert-butyloxycarbonyl)-L-alanine meth
- N-Boc-(S)-alanine methyl ester
- N-Boc-alanine methyl ester
- N-Boc-L-alanine methyl ester
- N-t-Boc-L-alanine methyl ester
- N-tert-butoxycarbonyl-L-alanine methyl ester
- Methyl (S)-2-(tert-butoxycarbonylamino)propanoate
- N-(tert-Butyloxycarbonyl)-L-alanine methyl ester
- (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)PROPANOATE
- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- GJDICGOCZGRDFM-LURJTMIESA-N
- L-Alanine,N-[(1,1-dimethylethoxy)carb
- Boc-Ala-OMe, 99%
- EN300-204426
- AM20090380
- AS-18265
- Methyl 2-[(tert-butoxycarbonyl)amino]propanoate #
- methyl (S)-2-tert-butoxycarbonylaminopropanate
- N-(tert-Butoxycarbonyl)-L-alanine methyl ester
- A819647
- Propanoic acid, methyl ester, (2S)-2-[(t-butoxycarbonyl)amino]-
- SCHEMBL709981
- N-(tert.-butyloxycarbonyl)-L-alanine methyl ester
- Q-101538
- CS-W002173
- BDBM36052
- 28875-17-4
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- methyl(S)-2-tert-butoxycarbonylaminopropanate
- methyl (tert-butoxycarbonyl)-L-alaninate;methyl (2S)-2-(tert-butoxycarbonylamino)propanoate?N-tert-Butoxycarbonylalanine Methyl Ester;N-Boc-L-alanine Methyl Ester
- DTXSID30446058
- AKOS010368059
- HY-W002173
- MFCD00038513
- Q-101552
- Methyl (tert-butoxycarbonyl)-L-alaninate
- N-[(1,1-dimethylethoxy)carbonyl]Alanine methyl ester
- DB-326895
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate
- Boc-Ala-OMe
-
- MDL: MFCD00038513
- Inchi: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1
- InChI Key: GJDICGOCZGRDFM-LURJTMIESA-N
- SMILES: O(C(N[C@H](C(=O)OC)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 203.11600
- Monoisotopic Mass: 203.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 64.599
Experimental Properties
- Color/Form: Not available
- Density: 1.03 g/mL at 25 °C(lit.)
- Melting Point: 32-35 °C (lit.)
- Boiling Point: 278 ºC
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.4315 (estimate)
- PSA: 64.63000
- LogP: 1.46350
- Optical Activity: [α]21/D −45°, c = 1 in methanol
- Solubility: Not available
Boc-Ala-OMe Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Boc-Ala-OMe Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Ala-OMe Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079797-5g |
S)-N-tert-Butoxycarbonylalanine methyl ester |
28875-17-4 | 95% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079797-10g |
S)-N-tert-Butoxycarbonylalanine methyl ester |
28875-17-4 | 95% | 10g |
£18.00 | 2022-03-01 | |
| Fluorochem | 079797-25g |
S)-N-tert-Butoxycarbonylalanine methyl ester |
28875-17-4 | 95% | 25g |
£36.00 | 2022-03-01 | |
| Fluorochem | 079797-100g |
S)-N-tert-Butoxycarbonylalanine methyl ester |
28875-17-4 | 95% | 100g |
£113.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133144-50g |
Boc-Ala-OMe |
28875-17-4 | 98% | 50g |
¥179.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133144-5g |
Boc-Ala-OMe |
28875-17-4 | 98% | 5g |
¥40.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133144-100g |
Boc-Ala-OMe |
28875-17-4 | 98% | 100g |
¥286.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133144-10g |
Boc-Ala-OMe |
28875-17-4 | 98% | 10g |
¥64.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133144-25g |
Boc-Ala-OMe |
28875-17-4 | 98% | 25g |
¥112.90 | 2023-09-04 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0834089467-1g |
Boc-Ala-OMe |
28875-17-4 | 98%(GC) | 1g |
¥ 49.4 | 2024-07-19 |
Boc-Ala-OMe Suppliers
Boc-Ala-OMe Related Literature
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Tomas Carrillo-Marquez,Lorenzo Caggiano,Richard F. W. Jackson,Urszula Grabowska,Alastair Rae,Matthew J. Tozer Org. Biomol. Chem. 2005 3 4117
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M. L. Di Gioia,A. Barattucci,P. Bonaccorsi,A. Leggio,L. Minuti,E. Romio,A. Temperini,C. Siciliano RSC Adv. 2014 4 2678
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Ileana Dragutan,Valerian Dragutan,Albert Demonceau RSC Adv. 2012 2 719
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4. High yielding synthesis of dehydroamino acid and dehydropeptide derivativesPaula M. T. Ferreira,Hernani L. S. Maia,Luís S. Monteiro,Joana Sacramento J. Chem. Soc. Perkin Trans. 1 1999 3697
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Luhan Zhai,Masayuki Nara,Yuko Otani,Tomohiko Ohwada Chem. Commun. 2021 57 8344
Additional information on Boc-Ala-OMe
Introduction to Boc-Ala-OMe (CAS No. 28875-17-4) in Modern Chemical and Pharmaceutical Research
The compound Boc-Ala-OMe, with the chemical name N-Boc-α-amino-n-caproic acid methylester, is a crucial intermediate in the field of organic synthesis and pharmaceutical development. Its Chemical Abstracts Service (CAS) number, CAS No. 28875-17-4, uniquely identifies it in scientific literature and databases. This compound, belonging to the class of protected amino acids, plays a pivotal role in the synthesis of peptides and peptidomimetics, which are essential for drug design and discovery.
In recent years, the demand for high-quality peptide-based therapeutics has surged due to their targeted action and reduced side effects compared to traditional small-molecule drugs. Among the various protected amino acids used in peptide synthesis, Boc-Ala-OMe stands out due to its stability and reactivity profile. The Boc (tert-butoxycarbonyl) group provides an effective protection for the amino group, while the methylester at the carboxyl end ensures solubility and ease of handling in organic solvents.
The significance of Boc-Ala-OMe is further highlighted by its application in the development of novel bioactive molecules. For instance, recent studies have demonstrated its utility in constructing complex peptide sequences that mimic natural bioactive peptides. These synthetic peptides have shown promise in various therapeutic areas, including immunomodulation, anti-inflammatory responses, and even cancer therapy. The ability to precisely control the structure and function of these peptides is largely dependent on the availability of high-purity protected amino acids like Boc-Ala-OMe.
One of the most compelling aspects of working with Boc-Ala-OMe is its compatibility with a wide range of coupling reagents commonly used in peptide synthesis. For example, it can be efficiently coupled with other protected amino acids or activated carboxylates using reagents such as HATU or EDCI. This flexibility makes it an indispensable building block for synthetic chemists aiming to construct intricate peptide architectures.
The pharmaceutical industry has also leveraged Boc-Ala-OMe in the development of enzyme inhibitors and receptor ligands. By strategically incorporating this amino acid into peptide sequences, researchers can design molecules that interact specifically with target enzymes or receptors, thereby modulating biological pathways. Such targeted interactions are key to developing drugs with high efficacy and minimal off-target effects.
Moreover, advancements in solid-phase peptide synthesis (SPPS) have further enhanced the utility of Boc-Ala-OMe. SPPS is a widely used method for synthesizing peptides on an automated platform, which significantly increases yield and purity. The incorporation of Boc-Ala-OMe into SPPS protocols has enabled the rapid assembly of large libraries of peptides for high-throughput screening applications.
In conclusion, Boc-Ala-OMe (CAS No. 28875-17-4) is a versatile and essential compound in modern chemical and pharmaceutical research. Its role as a protected amino acid intermediate has been instrumental in advancing peptide-based therapeutics across various medical disciplines. As research continues to uncover new applications for synthetic peptides, the importance of high-quality intermediates like Boc-Ala-OMe will only continue to grow.
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